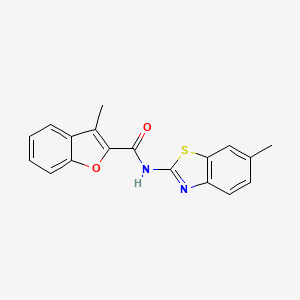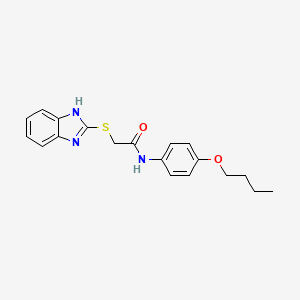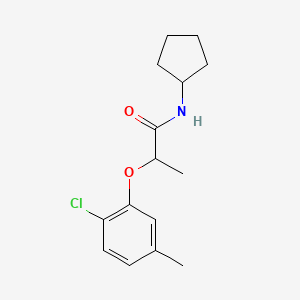
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves cyclocondensation reactions, highlighting the complexity of creating such compounds. For example, the synthesis of related 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives involved cyclocondensation of carbohydrazones with thioglycolic acid in DMF, indicating the intricate steps required for the synthesis of similar structures (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features interconnected hydrogen bonds forming a three-dimensional network, as seen in the structure of 1,3-benzothiazole-6-carboxamidinium chloride dihydrate. This showcases the importance of non-covalent interactions in stabilizing the molecular configuration (Matković-Čalogović et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can result in unexpected outcomes, such as isomerization under certain conditions, which has been observed in related studies. For instance, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines isomerized to 2-(benzothiazol-2-yl)-2-nitroethene-l, l-diamines under polar conditions, highlighting the reactive nature of these molecules (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The single crystal structure analysis of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, reveals detailed information about the molecular conformation and intermolecular interactions, providing insight into the physical characteristics of these compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents. For example, the synthesis and characterization of N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides demonstrate the compound's potential pharmacological activities, suggesting that subtle changes in the chemical structure can significantly affect their chemical behavior and potential applications (Rana et al., 2008).
Scientific Research Applications
Synthesis and Biological Evaluation
A series of compounds including N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides were synthesized and screened for diuretic activity, highlighting the potential of benzothiazol derivatives in medicinal chemistry for developing new therapeutic agents (Yar & Ansari, 2009).
Supramolecular Chemistry
N-(thiazol-2-yl) benzamide derivatives were investigated for their gelation behavior, demonstrating the impact of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior. This research contributes to the field of crystal engineering and the development of materials with specific physical properties (Yadav & Ballabh, 2020).
Antimicrobial Screening
The synthesis and in vitro antimicrobial screening of benzofuran and pyrazole derivatives integrated with quinoline moieties have been explored. These studies provide insights into the design of new antimicrobial agents with enhanced efficacy (Idrees et al., 2020).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity, underscoring the potential of these compounds in the development of new cancer treatments. The design and synthesis of biologically active molecules based on benzothiazole structure is a significant area of research (Yoshida et al., 2005).
Cardiac Electrophysiological Activity
The synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides for cardiac electrophysiological activity highlight the exploration of new compounds as potential therapeutic agents for arrhythmias, demonstrating the broad applicability of N-substituted benzamide derivatives in medical research (Morgan et al., 1990).
properties
IUPAC Name |
3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-10-7-8-13-15(9-10)23-18(19-13)20-17(21)16-11(2)12-5-3-4-6-14(12)22-16/h3-9H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHZPFLEWRRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B4614175.png)
![2-{3-[(4-isopropylphenoxy)methyl]benzoyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4614181.png)
![2-{[1-ethyl-4-(2-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-hexylacetamide](/img/structure/B4614195.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4614208.png)
![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)
![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)